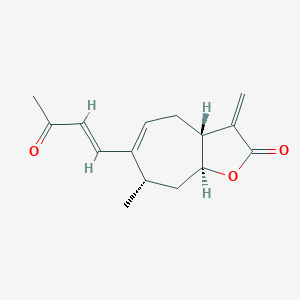
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride
Overview
Description
The compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring . The presence of the trifluoromethyl group can significantly alter the properties of the compound, including its reactivity and acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amino group (-NH2), and a phenyl ring with a trifluoromethyl group (-CF3) attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Boronic acids and esters, for example, are often used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group can increase the acidity of the compound .
Scientific Research Applications
Synthesis of Bioactive Molecules
(S)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride: is a valuable chiral building block for the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals with potential activity against various diseases. The trifluoromethyl group in particular is known for its ability to improve the metabolic stability and binding affinity of pharmaceuticals .
Development of Antimicrobial Agents
Research has shown that compounds containing the trifluoromethyl group, similar to the one , exhibit antimicrobial properties. This makes (S)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Chemical Synthesis and Catalysis
The compound’s structure allows it to act as a ligand in catalysis, potentially improving the efficiency of chemical reactions. This application is crucial in industrial chemistry where enhancements in catalysis can lead to more sustainable and cost-effective processes .
Material Science Applications
In material science, the compound can be used to modify the surface properties of materials, such as polymers, to impart additional features like increased resistance to degradation or improved mechanical properties. The trifluoromethyl group is particularly useful for this purpose due to its high electronegativity and lipophobicity .
Analytical Chemistry
(S)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride: can be utilized in analytical chemistry as a derivatization agent for the quantification and identification of various substances, especially in complex mixtures where precise measurements are required .
Research on Central Nervous System Disorders
Given its structural similarity to phenylalanine, this compound may be used in neuroscience research to study central nervous system disorders. It could serve as an analogue to investigate the role of neurotransmitters and their pathways in diseases like depression, anxiety, and schizophrenia .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375855 | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride | |
CAS RN |
332061-77-5, 270065-73-1 | |
| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




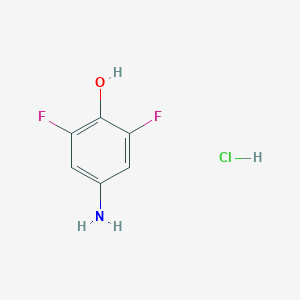
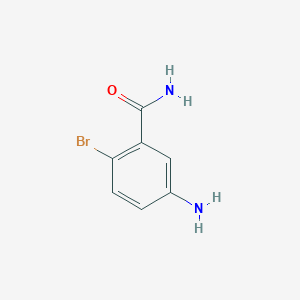
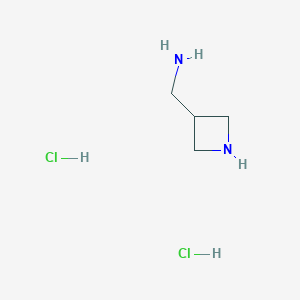
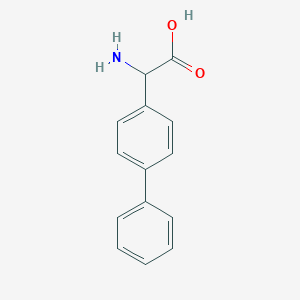

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
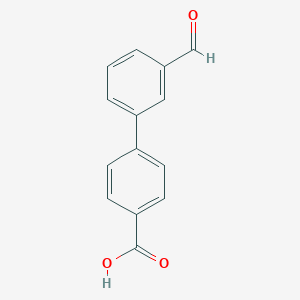
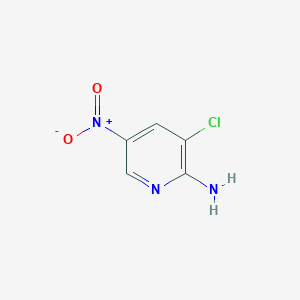

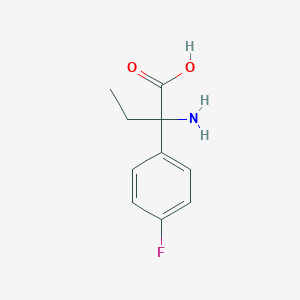
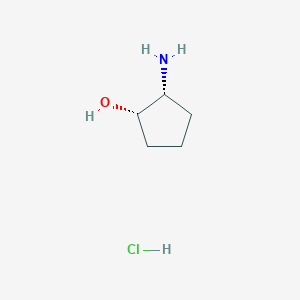
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
